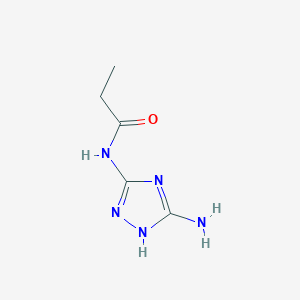

N-(5-amino-4H-1,2,4-triazol-3-yl)propanamide

Description

Properties

CAS No. |

1334147-03-3 |

|---|---|

Molecular Formula |

C5H9N5O |

Molecular Weight |

155.16 g/mol |

IUPAC Name |

N-(5-amino-1H-1,2,4-triazol-3-yl)propanamide |

InChI |

InChI=1S/C5H9N5O/c1-2-3(11)7-5-8-4(6)9-10-5/h2H2,1H3,(H4,6,7,8,9,10,11) |

InChI Key |

FHAHVVGYLTXXQC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=NNC(=N1)N |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme:

Succinic anhydride (1) → N-guanidinosuccinimide (2) → Reaction with amines → Cyclization → N-(5-amino-4H-1,2,4-triazol-3-yl)propanamide (5)

Optimized Conditions:

| Parameter | Conditions | Outcome |

|---|---|---|

| Solvent | Acetonitrile (MeCN) | Higher yield (~75%) |

| Temperature | 170°C | Improved yield compared to 180°C |

| Time | 25 minutes | Efficient conversion |

The reaction proceeds via nucleophilic attack of the amine on the succinimide ring, leading to ring opening and subsequent recyclization to form the triazole ring. Microwave irradiation accelerates the process, yielding the desired product with high purity and efficiency.

Pathway 2: Synthesis via N-Arylsuccinimides

This alternative approach addresses the limitations encountered with less nucleophilic aromatic amines. It involves initial synthesis of N-arylsuccinimides (4a) from succinic anhydride, which then reacts with aminoguanidine hydrochloride under microwave irradiation.

Reaction Scheme:

Succinic anhydride (1) → N-Arylsuccinimide (4a) → Reaction with aminoguanidine hydrochloride → Cyclization → this compound (5)

This method benefits from the higher nucleophilicity of aminoguanidine, facilitating ring opening and subsequent cyclization under milder conditions, often in a one-pot microwave-assisted process.

Reaction Optimization and Conditions

Extensive optimization studies have been conducted to maximize yields and purity. The key parameters include solvent choice, temperature, reaction time, and microwave power. The following table summarizes the optimized conditions:

| Pathway | Solvent | Temperature (°C) | Time (min) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pathway 1 | Acetonitrile | 170 | 25 | ~79 | Best yield with microwave irradiation |

| Pathway 2 | N/A (one-pot) | 170 | 25 | Variable, optimized for aromatic amines | Higher efficiency with aminoguanidine |

Tautomerism and Structural Considerations

The synthesized compounds exhibit annular prototropic tautomerism, involving three tautomeric forms: 5-amino-1H-1,2,4-triazoles, 3-amino-1H-1,2,4-triazoles, and 5-amino-4H-1,2,4-triazoles. NMR spectroscopy and X-ray crystallography confirm the dynamic equilibrium among these tautomers, which can influence biological activity and reactivity.

Research Findings and Literature Validation

Recent research confirms the efficacy of microwave-assisted synthesis for these compounds, with yields exceeding 70% and high purity. The methods are scalable and environmentally friendly, reducing reaction times and solvent usage. The versatility of the pathways allows for the incorporation of various amines, broadening the scope for pharmacologically active derivatives.

Chemical Reactions Analysis

Types of Reactions

N-(5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the triazole ring or the propanamide group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized triazole derivatives, while substitution reactions can introduce different functional groups onto the triazole ring.

Scientific Research Applications

The applications of N-(5-amino-4H-1,2,4-triazol-3-yl)propanamide are varied, spanning medicinal chemistry, drug discovery, and material sciences . Research has explored its derivatives for antifungal activity and its role as a building block in synthesizing more complex molecules .

Scientific Research Applications

Synthesis and Tautomerism

N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides can be prepared through two complementary pathways, utilizing succinic anhydride, aminoguanidine hydrochloride, and various amines . The choice of pathway depends on the amine nucleophilicity . The first pathway involves preparing N-guanidinosuccinimide, which reacts with amines under microwave irradiation . This method is effective with aliphatic amines but fails with less nucleophilic aromatic amines . The alternative pathway involves the initial preparation of N-arylsuccinimides and their subsequent reaction with aminoguanidine hydrochloride under microwave irradiation . The annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied using NMR spectroscopy and X-ray crystallography .

Antifungal Activity

N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides have been synthesized from 4-chloropyridine-3-sulfonamide via multistep reactions . These compounds were evaluated for antifungal activity against Candida, Geotrichum, Rhodotorula, and Saccharomycess strains isolated from mycosis patients . Many compounds showed greater efficacy than fluconazole, especially against Candida albicans and Rhodotorula mucilaginosa, with MIC values ≤ 25 µg/mL . A docking study of the most active compounds was also performed .

Nonlinear Optical Properties

Novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide have been synthesized and investigated using density functional theory (DFT) . These structural hybrids of 1,2,4-triazole were synthesized through multi-step chemical modifications of 3-bromobenzoic acid . The study is significant for evaluating the nonlinear optical (NLO) uses of organic molecules .

5-Amino-1,2,3-triazole-4-carboxamides

5-amino-1,2,3-triazole-4-carboxamides (ATC) represent a novel series with improvements in potency and aqueous solubility through optimization .

3-(4H-1,2,4-triazol-3-ylthio)-N-substituted propanamide

3-(4H-1,2,4-triazol-3-ylthio)-N-substituted propanamide has been reported for its synthesis and anti-inflammatory evaluation .

影響 of Tautomerism

Due to annular prototropic tautomerism, 5(3)-amino-1,2,4-triazoles may exist in three forms: 5-amino-1H-1,2,4-triazoles, 3-amino-1H-1,2,4-triazoles, and 5-amino-4H-1,2,4-triazoles . Tautomeric equilibria in prepared triazoles have been analyzed using NMR spectroscopy, though the transformations were often too fast to be detected by 13C NMR spectroscopy .

Mechanism of Action

The mechanism of action of N-(5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but studies suggest that the triazole ring plays a crucial role in its biological activity .

Comparison with Similar Compounds

Key Observations :

- Sulfur-Containing Derivatives : Thioether or sulfonyl groups (e.g., compounds in ) improve biological activity (e.g., antioxidant, antimicrobial) but may reduce synthetic yields due to complex reaction steps.

- Aromatic vs. Aliphatic Substituents : Aliphatic amines (e.g., morpholine in ) achieve higher yields (up to 68%) compared to aromatic derivatives, which require alternative pathways like Pathway B .

Structural and Spectroscopic Differences

- NMR Shifts : The parent compound’s ¹H-NMR shows a singlet for the NH₂ group at δ 6.5–7.0 ppm, while sulfonyl-substituted analogs exhibit downfield shifts (δ 7.5–8.5 ppm) due to electron-withdrawing effects .

- Crystallography : The parent compound’s X-ray structure reveals a planar triazole ring with intramolecular hydrogen bonding (N–H···O=C), absent in bulkier derivatives .

Biological Activity

N-(5-amino-4H-1,2,4-triazol-3-yl)propanamide is a compound belonging to the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article delves into the synthesis, biological mechanisms, and pharmacological potential of this compound, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound can be achieved through various pathways involving aminoguanidine and succinic anhydride derivatives. The compound can exist in different tautomeric forms due to the prototropic tautomerism inherent in triazole compounds. This phenomenon has been studied using NMR spectroscopy and X-ray crystallography to understand the structural dynamics of the synthesized compounds .

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. For instance, compounds similar to this compound have demonstrated efficacy against various fungal strains such as Candida and Rhodotorula. In particular, some derivatives showed minimum inhibitory concentration (MIC) values ≤ 25 µg/mL against Candida albicans, suggesting that these compounds could serve as potential antifungal agents .

| Compound Name | MIC (µg/mL) | Target Fungal Strain |

|---|---|---|

| Compound A | ≤ 25 | Candida albicans |

| Compound B | ≤ 25 | Rhodotorula mucilaginosa |

| Compound C | > 25 | Geotrichum |

Anticancer Activity

This compound has been evaluated for its anticancer properties. Studies have shown that triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and arresting the cell cycle at various phases. In vitro assays revealed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil (5-FU), indicating their potential as effective anticancer agents .

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| MGC-803 | 8.16 | Compound X |

| EC-109 | 12.87 | Compound Y |

| PC-3 | 9.79 | Compound Z |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Kinase Inhibition : The compound can inhibit various kinases by binding to their active sites, thereby preventing phosphorylation and disrupting signal transduction pathways.

- Demethylase Inhibition : It has been identified as a potent inhibitor of lysine-specific demethylase 1 (LSD1), leading to an accumulation of methylated histones and altered gene expression profiles associated with cancer progression .

- Apoptosis Induction : The compound has shown potential in inducing apoptosis in cancer cells by modulating the expression of apoptotic markers such as Bax and caspases .

Case Studies

Several studies have highlighted the biological efficacy of triazole derivatives similar to this compound:

- Antifungal Efficacy : A study conducted on a series of triazole derivatives showed that specific compounds had greater antifungal activity than fluconazole against clinical isolates of Candida species .

- Anticancer Properties : In a comparative study against multiple cancer cell lines (MGC-803 and PC-3), certain triazole derivatives displayed superior antiproliferative effects compared to established chemotherapeutics .

Q & A

Q. What are the established synthetic pathways for preparing N-(5-amino-4H-1,2,4-triazol-3-yl)propanamide derivatives, and how do reaction conditions influence yield and purity?

Two complementary synthetic routes are widely used:

- Route 1 : Reacting succinic anhydride with aminoguanidine hydrochloride to form a triazole intermediate, followed by coupling with substituted amines under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

- Route 2 : Direct alkylation of pre-formed 5-amino-1,2,4-triazole derivatives with propanamide-linked electrophiles.

Key factors affecting yield include solvent polarity (DMF > MeCN), temperature control (80–100°C optimal), and stoichiometric ratios of amines to intermediates. Impurities often arise from incomplete cyclization or side reactions with unprotected amino groups, necessitating purification via column chromatography (silica gel, CH₂Cl₂/MeOH) .

Q. How is the structure of this compound derivatives validated experimentally?

Standard characterization includes:

- 1H/13C NMR : To confirm substituent positions and tautomeric forms (e.g., 1H- vs. 4H-triazole tautomers via NH proton signals at δ 10–12 ppm).

- IR spectroscopy : Identification of amide C=O stretches (~1650 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹).

- Elemental analysis : Validation of molecular formula (±0.3% error margin).

For ambiguous cases, X-ray crystallography (using SHELXL for refinement) resolves tautomerism and crystallographic packing .

Q. What preliminary biological screening methods are used to assess the bioactivity of this compound class?

- In silico prediction : Tools like PASS (Prediction of Activity Spectra for Substances) estimate potential antibacterial, antifungal, or anticancer activity based on structural motifs.

- Molecular docking : Prioritizes targets (e.g., HDACs, SIRT2) by simulating ligand-protein binding affinities.

- In vitro assays : Antiproliferative activity via MTT assays (IC₅₀ values) or antimicrobial activity via agar diffusion .

Advanced Research Questions

Q. How do tautomeric equilibria of the 1,2,4-triazole core impact the physicochemical and biological properties of these derivatives?

The 1H ↔ 4H tautomerism alters electron density distribution, affecting:

- Solubility : 4H tautomers exhibit higher polarity due to delocalized NH protons.

- Reactivity : 1H tautomers favor electrophilic substitution at N1, while 4H forms react at N4.

- Bioactivity : Tautomer-dependent hydrogen bonding influences target binding (e.g., SIRT2 inhibition). Experimental validation requires variable-temperature NMR or X-ray structures to map tautomeric populations .

Q. What computational strategies are employed to predict nonlinear optical (NLO) properties of these derivatives?

- Density Functional Theory (DFT) : Calculates polarizability (α) and hyperpolarizability (β) using functionals like B3LYP/6-311+G(d,p).

- Frontier Molecular Orbital (FMO) analysis : Correlates HOMO-LUMO gaps with charge-transfer efficiency.

- Solvent effects : Polarizable continuum models (PCM) simulate solvent-induced dipole enhancements. Experimental validation uses hyper-Rayleigh scattering (HRS) or Z-scan techniques .

Q. How can structural modifications optimize SIRT2 inhibitory potency in this compound class?

Key modifications include:

- Linker elongation : Replacing acetamide with propionamide spacers improves binding pocket accommodation.

- Tail group functionalization : Introducing phenoxy or fluorophenyl groups enhances hydrophobic interactions with SIRT2’s ZBD domain.

- Stereoelectronic tuning : Electron-withdrawing groups (e.g., -CF₃) increase binding affinity by 2–3 fold (IC₅₀ < 10 µM). Docking studies (AutoDock Vina) guide rational design .

Q. What experimental and computational approaches resolve contradictions in reported biological activity data for structurally similar analogs?

- Meta-analysis : Cross-referencing IC₅₀ values across assays (e.g., HDAC vs. SIRT inhibition) identifies assay-specific artifacts.

- Molecular dynamics (MD) simulations : Compare ligand-protein stability (RMSD < 2 Å) over 100 ns trajectories.

- SAR studies : Systematic variation of substituents (e.g., halogens, methyl groups) isolates contributions to activity .

Q. How are high-resolution crystallographic data for these derivatives processed and refined to resolve disorder or twinning?

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for small-molecule crystals.

- Structure solution : SHELXD for dual-space methods; SHELXL for refinement with TWIN/BASF commands to model twinning.

- Disorder modeling : PART instructions split occupancy for overlapping substituents (e.g., rotating phenyl rings). R1 values < 0.05 ensure reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.